molecular formula C23H22N2O3 B2870956 Trt-l-asn-oh CAS No. 132388-58-0; 57618-17-4

Trt-l-asn-oh

Cat. No.: B2870956
CAS No.: 132388-58-0; 57618-17-4
M. Wt: 374.44
InChI Key: QIRPOVMESMPVKL-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trt-l-asn-oh is a derivative of the amino acid L-asparagine, where the amino group is protected by a triphenylmethyl (trityl) group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trt-l-asn-oh typically involves the protection of the amino group of L-asparagine. One common method is the reaction of L-asparagine with triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency, and the product is purified using industrial-scale chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Trt-l-asn-oh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of deprotection reactions is free L-asparagine. In coupling reactions, the product is typically a peptide where L-asparagine is incorporated into the peptide chain .

Scientific Research Applications

Trt-l-asn-oh has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trt-l-asn-oh primarily involves its role as a protected amino acid. The trityl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The trityl group can be removed under acidic conditions to yield the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butoxycarbonyl)-L-asparagine: Another protected form of L-asparagine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.

    N-(9-Fluorenylmethoxycarbonyl)-L-asparagine: A protected form of L-asparagine with a fluorenylmethoxycarbonyl (Fmoc) group.

Uniqueness

Trt-l-asn-oh is unique due to the stability and bulkiness of the trityl group, which provides excellent protection for the amino group during complex synthetic procedures. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .

Properties

CAS No.

132388-58-0; 57618-17-4

Molecular Formula

C23H22N2O3

Molecular Weight

374.44

IUPAC Name

(2S)-4-amino-4-oxo-2-(tritylamino)butanoic acid

InChI

InChI=1S/C23H22N2O3/c24-21(26)16-20(22(27)28)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,25H,16H2,(H2,24,26)(H,27,28)/t20-/m0/s1

InChI Key

QIRPOVMESMPVKL-FQEVSTJZSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O

solubility

not available

Origin of Product

United States

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